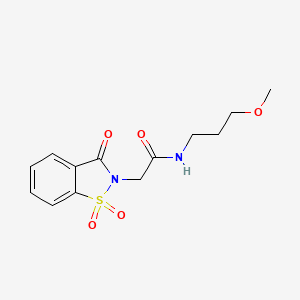

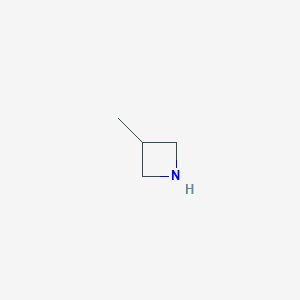

![molecular formula C12H8N2OS B2440625 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile CAS No. 907962-53-2](/img/structure/B2440625.png)

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile” is a chemical compound that falls under the category of heterocyclic compounds . It has been the subject of various research studies due to its potential pharmacological properties .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . These reactions are often carried out under microwave irradiation in a one-pot reaction .Molecular Structure Analysis

The molecular structure of “2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile” can be analyzed using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry .Chemical Reactions Analysis

The chemical reactions involving “2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile” often involve condensation with malononitrile and ArOH-type structural motifs under mild conditions . The reaction undergoes an intramolecular cyclization step in which salicylaldehyde’s hydroxyl oxygen (-OH) acts as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile” can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación

One-Pot Synthesis of Derivatives

The compound is used in the one-pot synthesis of 2-amino-4H-chromene derivatives . This process involves a three-component reaction of the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90 °C . The procedure yields the desired products in high-to-excellent yields in short reaction times .

Reusable Magnetic Nanocatalyst

The compound is used in the creation of an effective and reusable magnetic nanocatalyst . This nanocatalyst can be simply restored by a permanent magnetic field and comfortably reused several times without any significant loss of its catalytic activity .

Treatment of Diabetes and Hyperlipidaemia

Derivatives of the compound are used for the treatment of diabetes and hyperlipidaemia . This motivates the synthetic studies and characterization of such compounds .

Cancer Treatment

The compound’s derivatives are also used in cancer treatment . This further motivates the synthetic studies and characterization of such compounds .

Treatment of Menopause Symptoms

Derivatives of the compound are used to treat symptoms associated with menopause . This application further motivates the synthetic studies and characterization of such compounds .

Antimicrobial Properties

2-Amino-4H-chromenes, one of the most well-known chromene derivatives, have attracted much attention for their medicinal and biological activities, such as antimicrobial properties .

Antifungal Properties

2-Amino-4H-chromenes are also known for their antifungal properties .

Anti-inflammatory Properties

2-Amino-4H-chromenes are known for their anti-inflammatory properties .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as 2-amino-4h-chromene derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.

Mode of Action

Based on the structural similarity to 2-amino-4h-chromene derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given the wide range of biological activities exhibited by structurally similar compounds, it is likely that this compound may affect multiple biochemical pathways .

Result of Action

Structurally similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c13-5-8-11-7-3-1-2-4-9(7)15-6-10(11)16-12(8)14/h1-4H,6,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCNPQUIOLSGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)C(=C(S2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

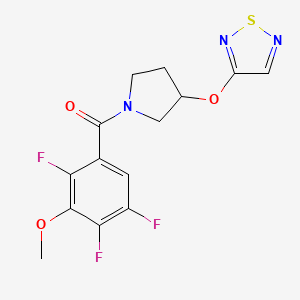

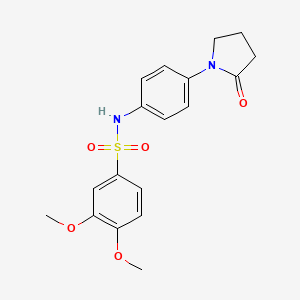

![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2440545.png)

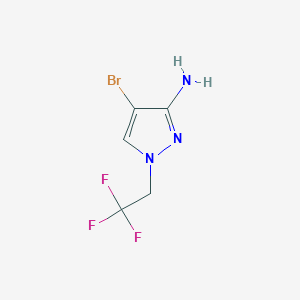

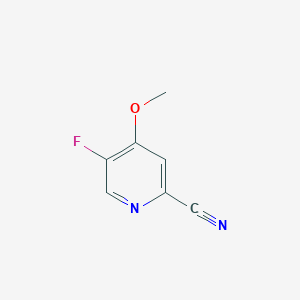

![4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2440547.png)

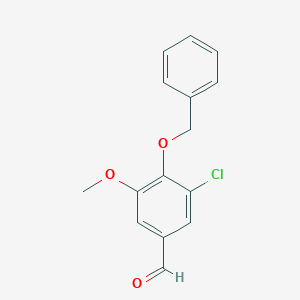

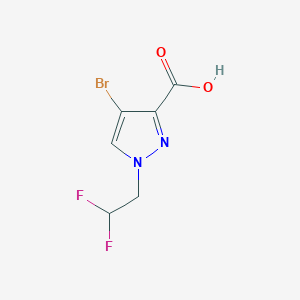

![N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2440554.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2440558.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2440562.png)

![N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide](/img/structure/B2440563.png)